(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
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Overview
Description
(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic compound with a unique structure that includes a fused oxazocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimizations for yield and purity could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound could be explored for its potential interactions with biological macromolecules, possibly serving as a ligand in biochemical assays.
Medicine
In medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for (2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one involves its interaction with molecular targets, potentially including enzymes or receptors. The pathways involved would depend on the specific application, such as inhibition of an enzyme in a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one: shares similarities with other oxazocin derivatives, which also feature a fused ring structure.
1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: is another compound with a similar structural motif but different functional groups.
Uniqueness
What sets this compound apart is its specific stereochemistry and the potential for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1R,9S)-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C12H13NO2/c1-12-7-8(6-11(14)13-12)9-4-2-3-5-10(9)15-12/h2-5,8H,6-7H2,1H3,(H,13,14)/t8-,12-/m0/s1 |
InChI Key |
WHAZJZQJPHYWFP-UFBFGSQYSA-N |
Isomeric SMILES |
C[C@]12C[C@H](CC(=O)N1)C3=CC=CC=C3O2 |
Canonical SMILES |
CC12CC(CC(=O)N1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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